![molecular formula C8H5BrN2 B3273393 4-Bromo-1,7-naphthyridine CAS No. 58680-40-3](/img/structure/B3273393.png)
4-Bromo-1,7-naphthyridine
Overview
Description
4-Bromo-1,7-naphthyridine is a chemical compound with the CAS Number: 58680-40-3. It has a molecular weight of 209.05 and its linear formula is C8H5BrN2 . It is an off-white solid .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which is a class of compounds that 4-Bromo-1,7-naphthyridine belongs to, has been a subject of research. Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
Molecular Structure Analysis
The molecular structure of 4-Bromo-1,7-naphthyridine is represented by the linear formula C8H5BrN2 .
Chemical Reactions Analysis
The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .
Physical And Chemical Properties Analysis
4-Bromo-1,7-naphthyridine is an off-white solid . It has a melting point of 118-123 degrees .
Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines, a class of compounds related to 4-Bromo-1,7-naphthyridine, have been found to have significant anticancer properties . They have been studied for their effects on different cancer cell lines .
Anti-HIV Activity
These compounds also have potential applications in the treatment of HIV . Their anti-HIV activity makes them a subject of interest in medicinal chemistry .
Antimicrobial Activity
1,6-Naphthyridines have been found to have antimicrobial properties . This suggests that 4-Bromo-1,7-naphthyridine could also be used in the development of new antimicrobial agents .
Analgesic Properties
These compounds have been found to have analgesic (pain-relieving) properties . This could potentially lead to the development of new pain relief medications .
Anti-inflammatory Activity
1,6-Naphthyridines have been found to have anti-inflammatory properties . This suggests that 4-Bromo-1,7-naphthyridine could be used in the treatment of inflammatory conditions .
Antioxidant Activity
These compounds have been found to have antioxidant properties . This suggests that 4-Bromo-1,7-naphthyridine could be used in the development of new antioxidant agents .
Reactivity and Synthesis
1,5-Naphthyridines, another class of compounds related to 4-Bromo-1,7-naphthyridine, have been studied for their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
Formation of Metal Complexes
1,5-Naphthyridines have been studied for their ability to form metal complexes . This suggests that 4-Bromo-1,7-naphthyridine could also be used in the formation of such complexes .
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-1,7-naphthyridine is a derivative of naphthyridine, a class of compounds that have shown a wide range of biological activities . Naphthyridines are known to interact with various targets, including cancer cells, HIV, and microbial agents . .
Mode of Action
Naphthyridines, in general, are known to interact with their targets through various mechanisms, such as binding to proteins or dna, inhibiting enzymes, or disrupting cellular processes . The bromine atom in 4-Bromo-1,7-naphthyridine could potentially enhance these interactions due to its electronegativity and size.
Biochemical Pathways
Naphthyridines are known to affect various biochemical pathways, depending on their specific targets . For instance, naphthyridines with anticancer activity may disrupt cell division or DNA replication, while those with antimicrobial activity may inhibit essential enzymes in the microbial cells .
Result of Action
Given the known activities of naphthyridines, it is plausible that 4-bromo-1,7-naphthyridine could have effects such as inhibiting cell growth, disrupting dna replication, or killing microbial cells .
properties
IUPAC Name |
4-bromo-1,7-naphthyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMQRCZCGKBKPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC=CC(=C21)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,7-naphthyridine | |
CAS RN |
58680-40-3 | |
Record name | 4-bromo-1,7-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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